![molecular formula C12H10O2 B14131280 3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
3,4-dihydrodibenzo[b,d]furan-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one is an organic compound that belongs to the class of dibenzofurans. This compound is characterized by a fused ring system consisting of two benzene rings and a furan ring, with a ketone group at the 1-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones. This reaction proceeds under mild conditions and exhibits good functional group tolerance, yielding the desired product in moderate to excellent yields (55-90%) through a tandem N-H activation/C-C cleavage process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability and functional group tolerance of the synthetic routes mentioned above suggest that these methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or quinones, while reduction typically produces alcohols.
Scientific Research Applications
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one and its derivatives involves interactions with various molecular targets and pathways. For instance, in OLEDs, the compound acts as a hole-blocking material, enhancing the efficiency and lifespan of the devices by stabilizing the hole-blocking layer morphology and preventing charge recombination .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A parent compound with similar structural features but lacking the ketone group.
Dibenzo[b,d]thiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Phomodione: A derivative with additional functional groups, exhibiting antimicrobial activity.
Uniqueness
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific ring structure and the presence of the ketone group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C12H10O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-2,4,6H,3,5,7H2 |
InChI Key |
AVGBRRURGOWLFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)
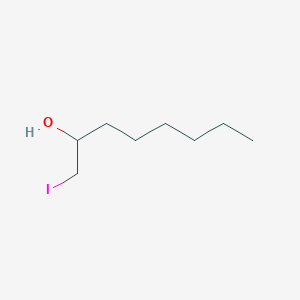
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
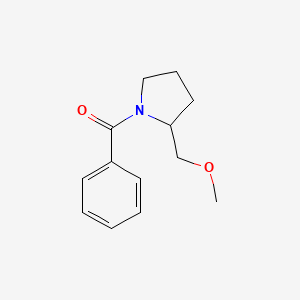
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
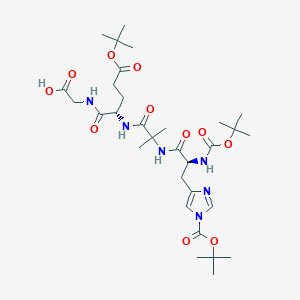
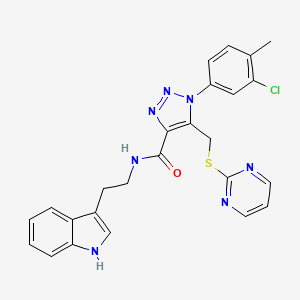

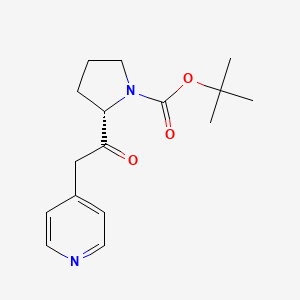
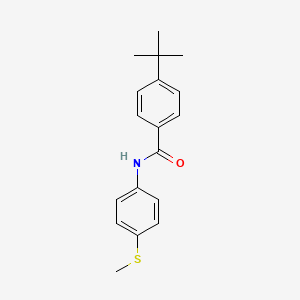
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)

![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)
